n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n''-(4-methoxyphenyl)phosphonohydrazidic amide
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Overview
Description
n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n’'-(4-methoxyphenyl)phosphonohydrazidic amide is a synthetic organic compound that belongs to the class of phosphonohydrazidic amides These compounds are characterized by the presence of phosphonate and hydrazide functional groups, which impart unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n’'-(4-methoxyphenyl)phosphonohydrazidic amide typically involves multi-step organic reactions. The starting materials often include chlorinated ethyl compounds, methoxy-substituted aromatic compounds, and phosphonohydrazide precursors. The reaction conditions may involve:
Solvents: Common solvents such as dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be conducted at room temperature or under reflux conditions.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n’'-(4-methoxyphenyl)phosphonohydrazidic amide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while substitution reactions may introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n’'-(4-methoxyphenyl)phosphonohydrazidic amide involves its interaction with molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes involved in biological processes.
Interact with DNA: Form covalent bonds with DNA, leading to potential anticancer effects.
Modulate Signaling Pathways: Affect cellular signaling pathways, influencing cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
n,n-Bis(2-chloroethyl)-p-(chloromethyl)-n’'-(4-methoxyphenyl)phosphonohydrazidic amide: Similar in structure and function.
Phosphonohydrazidic Amides: A broader class of compounds with similar chemical properties.
Chlorinated Ethyl Compounds: Compounds with chlorinated ethyl groups that exhibit similar reactivity.
Uniqueness
n,n-Bis
Properties
CAS No. |
56252-53-0 |
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Molecular Formula |
C12H19Cl3N3O2P |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-[chloromethyl-[2-(4-methoxyphenyl)hydrazinyl]phosphoryl]ethanamine |
InChI |
InChI=1S/C12H19Cl3N3O2P/c1-20-12-4-2-11(3-5-12)16-17-21(19,10-15)18(8-6-13)9-7-14/h2-5,16H,6-10H2,1H3,(H,17,19) |
InChI Key |
IBZVWRHVIAXHOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NNP(=O)(CCl)N(CCCl)CCCl |
Origin of Product |
United States |
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